molecular formula C14H10Cl4 B1628053 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene CAS No. 76253-60-6

1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene

Cat. No.: B1628053
CAS No.: 76253-60-6
M. Wt: 320 g/mol
InChI Key: VFDKJOGFZHCXDA-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene is an aromatic compound characterized by the presence of multiple chlorine atoms and a methyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene typically involves the chlorination of precursor aromatic compounds. One common method is the Friedel-Crafts alkylation, where a chlorinated benzene derivative reacts with a chlorinated toluene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective chlorination and minimize side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or reduce other functional groups present.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine atoms can enhance the compound’s reactivity and binding affinity to specific targets. Pathways involved may include electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: A simpler chlorinated benzene derivative with fewer chlorine atoms.

    2,3-Dichlorotoluene: A related compound with a similar structure but different substitution pattern.

    4-Methyl-1,2-dichlorobenzene: Another chlorinated aromatic compound with a methyl group in a different position.

Uniqueness

1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene is unique due to its specific arrangement of chlorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-5-6-12(16)14(18)10(8)7-9-3-2-4-11(15)13(9)17/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDKJOGFZHCXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)CC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997588
Record name 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76253-60-6
Record name 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro[(dichlorophenyl)methyl]methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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